molecular formula C6H11NO2 B13333062 Methyl (2E)-4-aminopent-2-enoate

Methyl (2E)-4-aminopent-2-enoate

Cat. No.: B13333062
M. Wt: 129.16 g/mol
InChI Key: XUMXBEOXYOHXFJ-ONEGZZNKSA-N
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Description

Methyl (2E)-4-aminopent-2-enoate is an organic compound characterized by its unique structure, which includes an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2E)-4-aminopent-2-enoate typically involves the esterification of 4-aminopent-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted amines.

Scientific Research Applications

Methyl (2E)-4-aminopent-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2E)-4-aminopent-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl (2E)-3-aminoprop-2-enoate
  • Methyl (2E)-4-aminobut-2-enoate
  • Methyl (2E)-5-aminopent-2-enoate

Comparison: Methyl (2E)-4-aminopent-2-enoate is unique due to its specific chain length and functional group positioning, which can influence its reactivity and interactions with other molecules. Compared to its analogs, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological activities.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

methyl (E)-4-aminopent-2-enoate

InChI

InChI=1S/C6H11NO2/c1-5(7)3-4-6(8)9-2/h3-5H,7H2,1-2H3/b4-3+

InChI Key

XUMXBEOXYOHXFJ-ONEGZZNKSA-N

Isomeric SMILES

CC(/C=C/C(=O)OC)N

Canonical SMILES

CC(C=CC(=O)OC)N

Origin of Product

United States

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